molecular formula C15H16N4O3S B6537608 N-{6-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}cyclopropanecarboxamide CAS No. 1021228-11-4

N-{6-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}cyclopropanecarboxamide

Número de catálogo: B6537608
Número CAS: 1021228-11-4
Peso molecular: 332.4 g/mol
Clave InChI: ZHOCDEKGTWQICM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound features a pyridazine core substituted at the 3-position with a cyclopropanecarboxamide group and at the 6-position with a sulfanyl-linked [(furan-2-yl)methyl]carbamoylmethyl moiety. The sulfanyl (-S-) linker may enhance metabolic stability compared to ether or amine linkers, while the cyclopropane carboxamide could influence target binding through conformational rigidity . Although direct biological data for this compound are unavailable, structurally related pyridazine derivatives are reported as autotaxin (ATX) modulators for inflammatory diseases .

Propiedades

IUPAC Name

N-[6-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanylpyridazin-3-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O3S/c20-13(16-8-11-2-1-7-22-11)9-23-14-6-5-12(18-19-14)17-15(21)10-3-4-10/h1-2,5-7,10H,3-4,8-9H2,(H,16,20)(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHOCDEKGTWQICM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NN=C(C=C2)SCC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Structural Analogues in Patent Literature

European Patent EP 4003989 (2023): Describes N-methyl pyridazin-3-yl derivatives (e.g., N-methyl, N-(6-methoxypyridazin-3-yl)amine) as ATX inhibitors. Unlike the target compound, these analogues lack the furan-carbamoyl-sulfanyl substituent and cyclopropane group.

Furopyridine Carboxamides (MedChemComm Supplements)

Compounds like 2-(4-fluorophenyl)-N-methyl-5-(3-((1-methylcyclopropyl)carbamoyl)phenyl)furo[2,3-b]pyridine-3-carboxamide () feature a furopyridine core with cyclopropane carboxamide substituents. While their core differs (furopyridine vs. pyridazine), both classes utilize cyclopropane to enforce planarity and enhance binding affinity. The target compound’s pyridazine core may offer distinct electronic properties, affecting solubility and target selectivity .

Key Structural and Functional Differences

Feature Target Compound Patent Compound (EP 4003989) Furopyridine Carboxamide () Furan Derivatives ()
Core Structure Pyridazine Pyridazine Furo[2,3-b]pyridine Furan
6-Position Substituent Sulfanyl-linked furan-carbamoyl Methoxy Phenyl with cyclopropane carboxamide Alkylcarbamoyl
Key Functional Groups Cyclopropanecarboxamide N-methyl Cyclopropanecarboxamide Hydrazone/acyl azide
Potential Target Autotaxin (inferred) Autotaxin Not specified Not specified

Implications for Drug Design

  • Lipophilicity : The target compound’s furan-sulfanyl moiety may increase logP compared to methoxy-substituted analogues, influencing membrane permeability.
  • Metabolic Stability : Sulfanyl linkers resist oxidative degradation better than ethers, suggesting longer half-life .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.